4-Chloro-N-(4-fluorobenzyl)picolinamide
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Overview
Description
4-Chloro-N-(4-fluorobenzyl)picolinamide is a chemical compound with the molecular formula C13H10ClFN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a fluorobenzyl group, and a picolinamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-fluorobenzyl)picolinamide typically involves the reaction of 4-chloropicolinic acid with 4-fluorobenzylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the need for manual intervention. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-fluorobenzyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
4-Chloro-N-(4-fluorobenzyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-fluorobenzyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of specific kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl chloride: A related compound with similar structural features, used in organic synthesis.
4-Chloro-N-(4-fluorophenyl)picolinamide: Another derivative with comparable chemical properties and applications.
Uniqueness
4-Chloro-N-(4-fluorobenzyl)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H10ClFN2O |
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Molecular Weight |
264.68 g/mol |
IUPAC Name |
4-chloro-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H10ClFN2O/c14-10-5-6-16-12(7-10)13(18)17-8-9-1-3-11(15)4-2-9/h1-7H,8H2,(H,17,18) |
InChI Key |
ANUVJMMQMBEAON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC=CC(=C2)Cl)F |
Origin of Product |
United States |
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